(3E)-1-chloro-1,1-difluoro-4-methoxypent-3-en-2-one
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Overview
Description
(3E)-1-chloro-1,1-difluoro-4-methoxypent-3-en-2-one is an organic compound characterized by the presence of chlorine, fluorine, and methoxy groups attached to a pentenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-chloro-1,1-difluoro-4-methoxypent-3-en-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-chloro-1,1-difluoro-2-propene with methoxyacetone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-chloro-1,1-difluoro-4-methoxypent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or fluorine atoms, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups such as ethers or amines.
Scientific Research Applications
(3E)-1-chloro-1,1-difluoro-4-methoxypent-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-1-chloro-1,1-difluoro-4-methoxypent-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3E)-1-chloro-1,1-difluoro-4-methoxypent-3-en-2-one: shares similarities with other halogenated and methoxylated pentenones, such as:
Uniqueness
- The presence of both chlorine and fluorine atoms in this compound imparts unique chemical reactivity and stability compared to similar compounds. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
1042720-33-1 |
---|---|
Molecular Formula |
C6H7ClF2O2 |
Molecular Weight |
184.6 |
Purity |
95 |
Origin of Product |
United States |
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